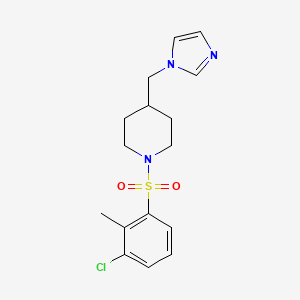

![molecular formula C20H17BrN4OS B2539905 3-溴-N-(2-(2-(间甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯甲酰胺 CAS No. 894042-44-5](/img/structure/B2539905.png)

3-溴-N-(2-(2-(间甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

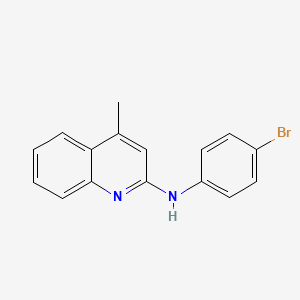

“3-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a complex organic compound. It contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Synthesis Analysis

The synthesis of such compounds involves various synthetic routes used to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .Molecular Structure Analysis

The molecular structure of this compound is complex, with a thiazole ring and a 1,2,4-triazole ring. The 1,2,3-triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. 1,2,3-triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Chemical Reactions Analysis

The chemical reactions of this compound are likely to be complex due to the presence of multiple reactive sites. The 1,2,3-triazole ring is known to undergo various reactions, and the presence of the bromo group may also influence its reactivity .科学研究应用

合成和化学性质

- 3-溴-N-(2-(2-(间甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯甲酰胺参与合成复杂的杂环化合物,这些化合物在药物化学中具有重要意义。例如,它用于创建吡唑、1,3-噻唑啉、1,2,4-三唑和1,2,4-三唑并[3,4-b]-1,3,4-噻二嗪的各种衍生物,这些都是药理学研究不可或缺的 (Abdel‐Aziz 等,2007)。

生物活性

源自 3-溴-N-(2-(2-(间甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯甲酰胺的化合物表现出显着的生物活性。例如,1,2,4-三唑和1,3,4-噻二唑的衍生物已显示出对各种细菌和真菌物种具有抗菌特性 (Patel 等,2015)。

类似地,源自该化合物的某些 1,3-噻唑并[3,2-b][1,2,4]三唑已证明具有潜在的抗增殖活性,这在癌症研究中至关重要 (Narayana 等,2010)。

创新的合成方法

- 已经探索了涉及该化合物的创新合成方法。例如,微波促进合成已被用于创建 1,2,4-三唑衍生物,提高了效率并减少了对环境的影响 (Özil 等,2015)。

化学反应性和相互作用

- 该化合物的化学反应性在各种反应中很显着,导致形成不同的杂环结构。这些反应是开发新药剂和理解化学相互作用的基础 (Hamdy 等,2007)。

作用机制

Target of action

They have been identified as having antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .

Mode of action

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Result of action

Given its potential pharmacological activities, it may have various effects at the cellular level, including modulation of enzyme activity, alteration of cell signaling pathways, and potential cytotoxic effects on tumor cells .

属性

IUPAC Name |

3-bromo-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN4OS/c1-13-4-2-5-14(10-13)18-23-20-25(24-18)17(12-27-20)8-9-22-19(26)15-6-3-7-16(21)11-15/h2-7,10-12H,8-9H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLSEGLYKNNDHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

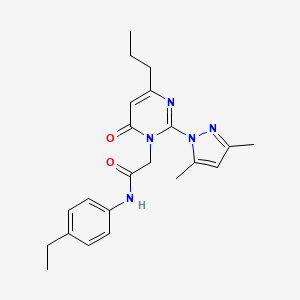

![4-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2539822.png)

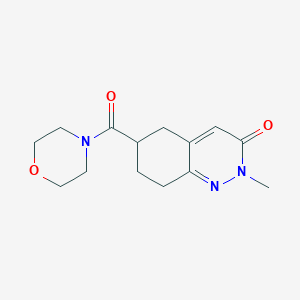

![3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B2539825.png)

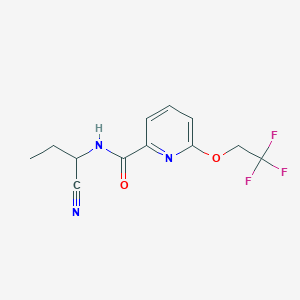

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2539828.png)

![1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2539835.png)

![N-(2,6-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2539837.png)

![N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2539838.png)

![3-(thiophen-2-yl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2539839.png)

![3-[(3-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2539844.png)